3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(10-9-17-6-2-1-3-7-17)22-16-18-11-14-23(15-12-18)19-8-4-5-13-21-19/h1-8,13,18H,9-12,14-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSODCIFMUKQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as imatinib, which is a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide and its analogs:
Key Observations:
- Ring System Variations: Compound 12f (piperidine) vs. 12g (pyrrolidine): The replacement of piperidine with pyrrolidine in 12g results in a higher melting point (163.6–165.5°C vs. 116.8–117.8°C), likely due to pyrrolidine’s smaller, more rigid ring enabling tighter molecular packing .
Substituent Effects :
- Methoxy Groups : The 4-methoxyphenyl substituent in ’s compound may increase lipophilicity compared to the unsubstituted phenyl group in the target compound .
- Sulfur-Containing Groups : The phenylsulfanyl and piperidine sulfonyl groups in ’s compound introduce polarizable sulfur atoms, which could improve solubility or alter binding kinetics .
Kinase Inhibitors ():
- Compound 11b : A propanamide derivative with dimethoxyphenyl and fluorophenyl groups shows potent CK1δ inhibition (IC₅₀ = 4 nM) and efficacy against pancreatic tumor cells .
- PF-5006739 : A CK1δ/ε inhibitor with a pyrimidine-pyridinyl scaffold highlights the therapeutic relevance of pyridine-containing analogs in central nervous system disorders .
Opioid Receptor Analogs ():
- para-Methylfentanyl : Features a piperidine core linked to phenylethyl and propanamide groups, demonstrating structural parallels to the target compound but with distinct opioid activity .
Key Inference:
The target compound’s pyridinyl-piperidine motif may position it for kinase or receptor modulation, though its lack of electron-withdrawing groups (e.g., fluorine in ) or phenylethyl chains (as in fentanyl analogs) suggests divergent biological targets.
Q & A
Q. Strategies :
- Catalytic Systems : Use Pd(PPh) for Suzuki couplings (yields ~75–80%).
- Protection/Deprotection : Boc-protected intermediates prevent side reactions.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine formation | Propionic anhydride, reflux | 79.9 | |
| Pyridine coupling | Pd catalysis, 80°C | 78 |
Advanced: Resolving discrepancies in IC50 values across kinase assays
Q. Approaches :
- Standardized Assays : Use identical ATP concentrations (1 mM) and enzyme batches.
- Control Compounds : Include staurosporine as a reference inhibitor.
- Data Normalization : Correct for background fluorescence (e.g., Z’-factor >0.5). Contradictions often arise from buffer pH variations or detergent interference .
Advanced: In silico methods for predicting metabolic stability
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify vulnerable sites (e.g., piperidine N-oxidation).
- Docking Studies : AutoDock Vina for binding affinity to CYP3A4 (ΔG < -8 kcal/mol indicates high metabolism).
- QSAR Models : Train on thiophene/pyridine analogs to predict clearance rates .
Methodological: Addressing solubility in preclinical testing
- Co-Solvents : 10% DMSO/PBS or cyclodextrin inclusion complexes.
- Prodrug Design : Esterify the propanamide to enhance permeability (hydrolysis in vivo).
- Salt Formation : Hydrochloride salts improve aqueous solubility (tested in ) .
Advanced: Determining GPCR binding modes
- Radioligand Displacement : H-labeled antagonist competition assays (K < 100 nM suggests high affinity).
- Mutagenesis : Ala-scanning of GPCR transmembrane domains to identify critical residues.
- Cryo-EM : Resolve compound-receptor complexes at 3–4 Å resolution .
Methodological: Isotopic labeling for metabolic tracking
- Synthesis : Incorporate H or C at the propanamide carbonyl via labeled propionic acid.
- Mass Spectrometry : LC-MS/MS to detect labeled metabolites in plasma (e.g., t ~4–6 hours) .
Advanced: Validating selectivity across enzyme families
- Kinase Profiling : Screen against 100+ kinases (DiscoverX panel) to calculate selectivity scores (S(10) < 0.01).
- Off-Target Assays : Use SPR to measure binding to unrelated targets (e.g., COX-2, <5% inhibition at 10 µM).
- Structural Analysis : Overlay compound-bound crystal structures with non-target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
